molecular formula C19H25FN2O2 B11053026 1-Ethyl-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-Ethyl-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No. B11053026
M. Wt: 332.4 g/mol
InChI Key: NMVPYJZWUBFYER-UHFFFAOYSA-N
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Description

1-Ethyl-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a piperidine ring, and a fluorophenyl group

Preparation Methods

The synthesis of 1-Ethyl-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenylacetic acid and piperidine.

    Formation of Intermediate: The 4-fluorophenylacetic acid is first converted into an intermediate by reacting with piperidine under specific conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine-2,5-dione core.

    Final Product:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Ethyl-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion.

Scientific Research Applications

1-Ethyl-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring how the compound is absorbed, distributed, metabolized, and excreted in the body.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a lead compound for drug development.

    Industrial Applications: It is also explored for its use in the synthesis of other complex organic molecules, serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body:

    Receptor Binding: The compound binds to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release.

    Pathway Modulation: It affects various signaling pathways, leading to changes in cellular responses and physiological effects.

    Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic processes and contributing to its therapeutic effects.

Comparison with Similar Compounds

1-Ethyl-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Ethyl-3-{4-[2-(4-chlorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione and 1-Ethyl-3-{4-[2-(4-bromophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione share structural similarities but differ in their halogen substituents.

    Uniqueness: The presence of the fluorophenyl group in the target compound imparts unique electronic properties, influencing its reactivity and interaction with biological targets.

    Comparative Analysis: Studies comparing these compounds reveal differences in their pharmacological profiles, with the fluorinated compound often showing enhanced activity and selectivity.

properties

Molecular Formula

C19H25FN2O2

Molecular Weight

332.4 g/mol

IUPAC Name

1-ethyl-3-[4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C19H25FN2O2/c1-2-22-18(23)13-17(19(22)24)21-11-9-15(10-12-21)4-3-14-5-7-16(20)8-6-14/h5-8,15,17H,2-4,9-13H2,1H3

InChI Key

NMVPYJZWUBFYER-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(C1=O)N2CCC(CC2)CCC3=CC=C(C=C3)F

Origin of Product

United States

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